2-Nitro-6-(trifluoromethyl)benzylamine
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Overview
Description
Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- is an organic compound with the molecular formula C8H7F3N2O2. This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzenemethanamine structure. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of benzenemethanamine derivatives using nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethyl group can be introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Nitroso derivatives.
Substitution: Various trifluoromethylated derivatives.
Scientific Research Applications
Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, 2-nitro-4-(trifluoromethyl)
- Benzenemethanamine, 2-nitro-5-(trifluoromethyl)
- Benzenemethanamine, 2-nitro-3-(trifluoromethyl)
Uniqueness
Benzenemethanamine, 2-nitro-6-(trifluoromethyl)- is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
1227599-83-8 |
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Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
[2-nitro-6-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H,4,12H2 |
InChI Key |
LVWZWNUYHYOALX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CN)C(F)(F)F |
Origin of Product |
United States |
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